molecular formula C22H24N2O2S2 B431438 5-benzylsulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-benzylsulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431438
M. Wt: 412.6g/mol
InChI Key: NJSCQRABKROCIN-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-6-(propan-2-yl)-3-(prop-2-en-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-6-(propan-2-yl)-3-(prop-2-en-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one core through cyclization reactions.
  • Introduction of the benzylsulfanyl group via nucleophilic substitution.
  • Alkylation to introduce the propan-2-yl and prop-2-en-1-yl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Control of reaction temperature and time.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-6-(propan-2-yl)-3-(prop-2-en-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-6-(propan-2-yl)-3-(prop-2-en-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-6-(propan-2-yl)-3-(prop-2-en-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one: can be compared with other pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one derivatives.

    Thieno[2,3-d]pyrimidines: These compounds share a similar core structure and may exhibit comparable biological activities.

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-6-(propan-2-yl)-3-(prop-2-en-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H24N2O2S2

Molecular Weight

412.6g/mol

IUPAC Name

5-benzylsulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H24N2O2S2/c1-4-10-24-21(25)19-16-11-17(14(2)3)26-12-18(16)28-20(19)23-22(24)27-13-15-8-6-5-7-9-15/h4-9,14,17H,1,10-13H2,2-3H3

InChI Key

NJSCQRABKROCIN-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)CC=C

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)CC=C

Origin of Product

United States

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